molecular formula C13H11N3O B14869609 6-Amino-4-methyl-2-oxo-5-phenyl-1,2-dihydropyridine-3-carbonitrile

6-Amino-4-methyl-2-oxo-5-phenyl-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B14869609
M. Wt: 225.25 g/mol
InChI Key: MYGMDPFYLQVHCL-UHFFFAOYSA-N
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Description

6-Amino-4-methyl-2-oxo-5-phenyl-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the dihydropyridine family. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. It is characterized by the presence of an amino group, a methyl group, a phenyl group, and a nitrile group attached to a dihydropyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-methyl-2-oxo-5-phenyl-1,2-dihydropyridine-3-carbonitrile typically involves multi-step reactions. One common method is the reaction of (1-ethoxyethylidene)malononitrile with cyanoacetamide or cyanothioacetamide . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-methyl-2-oxo-5-phenyl-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted dihydropyridine derivatives.

Scientific Research Applications

6-Amino-4-methyl-2-oxo-5-phenyl-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-4-methyl-2-oxo-5-phenyl-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects are attributed to the inhibition of endoplasmic reticulum stress and apoptosis pathways . The compound also inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-4-methyl-2-oxo-5-phenyl-1,2-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern on the dihydropyridine ring, which imparts distinct biological activities. Its combination of an amino group, a nitrile group, and a phenyl group makes it a versatile intermediate for the synthesis of various bioactive compounds.

Properties

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

6-amino-4-methyl-2-oxo-5-phenyl-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C13H11N3O/c1-8-10(7-14)13(17)16-12(15)11(8)9-5-3-2-4-6-9/h2-6H,1H3,(H3,15,16,17)

InChI Key

MYGMDPFYLQVHCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=C1C2=CC=CC=C2)N)C#N

Origin of Product

United States

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